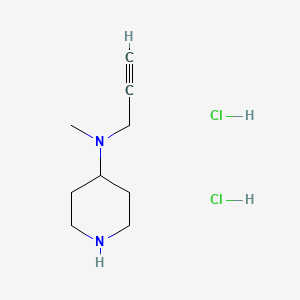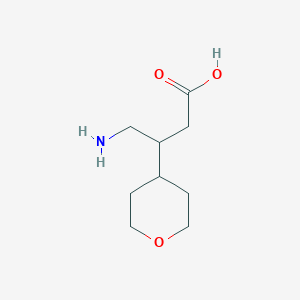
4-Amino-3-(oxan-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of butanoic acid, featuring an amino group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-4-yl)butanoic acid typically involves the reaction of oxane derivatives with amino acids under controlled conditions. . This reaction is often carried out under mild conditions using a radical approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the oxane ring can lead to the formation of different butanoic acid derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced butanoic acids, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-3-(oxan-4-yl)butanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The oxane ring and amino group play crucial roles in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(1H-indol-3-yl)butanoic acid: Shares a similar butanoic acid backbone with an indole ring instead of an oxane ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group, differing in its aromatic substitution pattern.
Uniqueness
4-Amino-3-(oxan-4-yl)butanoic acid is unique due to its oxane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-amino-3-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-8(5-9(11)12)7-1-3-13-4-2-7/h7-8H,1-6,10H2,(H,11,12) |
Clé InChI |
ORKFZIKXMYRLRX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


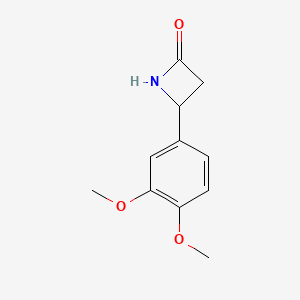
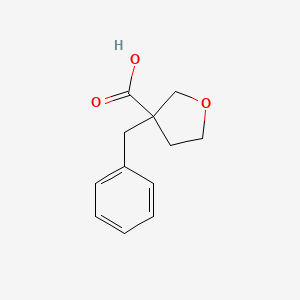

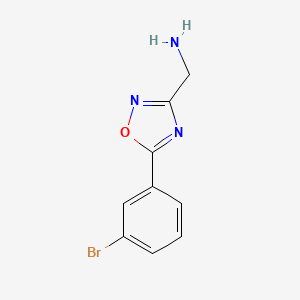

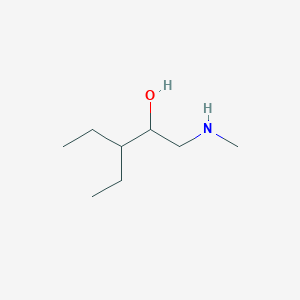
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
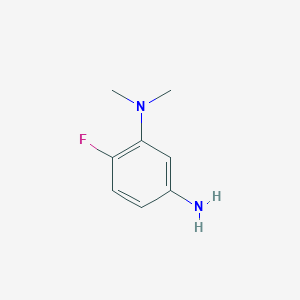
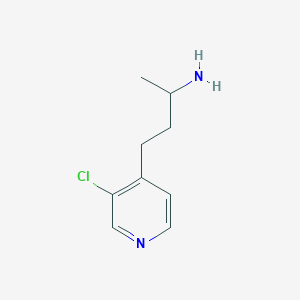


![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

